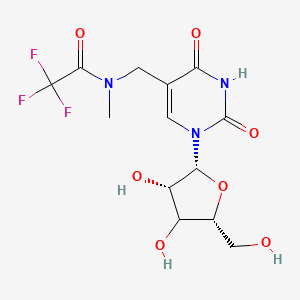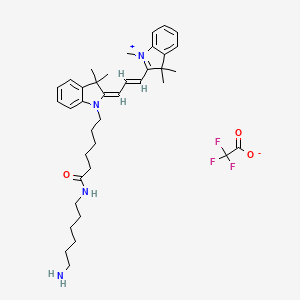
Cyanine3 amine (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanine3 amine (TFA) is a potent green fluorescent dye, known for its primary amine group. This compound is an analog of Cyanine3 amine and is widely used in scientific research due to its excellent photophysical properties. It is particularly valued for its ability to covalently couple with reactive groups such as NHS esters, carboxy groups (after carbodiimide activation), and epoxides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine3 amine (TFA) typically involves the reaction of Cyanine3 amine with trifluoroacetic acid (TFA). The primary amine group of Cyanine3 amine reacts with TFA to form the TFA salt. This reaction is usually carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of Cyanine3 amine (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and consistency of the product. The compound is often produced in solid form and stored under specific conditions to prevent degradation .
化学反応の分析
Types of Reactions
Cyanine3 amine (TFA) undergoes several types of chemical reactions, including:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can form covalent bonds with NHS esters, carboxy groups (after carbodiimide activation), and epoxides.
Common Reagents and Conditions
NHS Esters: Used for coupling reactions.
Carbodiimides: Activate carboxy groups for coupling.
Epoxides: React with the primary amine group to form covalent bonds.
Major Products
The major products formed from these reactions are typically conjugates of Cyanine3 amine (TFA) with various biomolecules, enhancing their fluorescent properties for use in scientific research .
科学的研究の応用
Cyanine3 amine (TFA) has a wide range of applications in scientific research:
Fluorescent Labeling: Used to label biological macromolecules for imaging and diagnostic purposes.
Disease Diagnosis: Employed in the detection of diseases through fluorescent imaging techniques.
Immunoassays: Utilized in assays to detect specific proteins or antibodies.
DNA Detection: Applied in the detection and analysis of DNA sequences.
作用機序
The mechanism of action of Cyanine3 amine (TFA) involves its ability to fluoresce when exposed to specific wavelengths of light (λ ex =555 nm, λ em =570 nm). The primary amine group allows it to form covalent bonds with various reactive groups, making it a versatile tool in bioconjugation. The fluorescence properties are due to the electronic transitions within the dye molecule, which emit light upon returning to the ground state .
類似化合物との比較
Similar Compounds
- Cyanine3 amine hydrochloride
- Cyanine5 amine
- Indocyanine green
Uniqueness
Cyanine3 amine (TFA) is unique due to its specific excitation and emission wavelengths, which make it particularly useful for applications requiring green fluorescence. Its ability to form stable covalent bonds with a variety of reactive groups also sets it apart from other similar compounds .
特性
分子式 |
C38H51F3N4O3 |
|---|---|
分子量 |
668.8 g/mol |
IUPAC名 |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C36H50N4O.C2HF3O2/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;3-2(4,5)1(6)7/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;(H,6,7) |
InChIキー |
LSLWTCOXVYIZCN-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


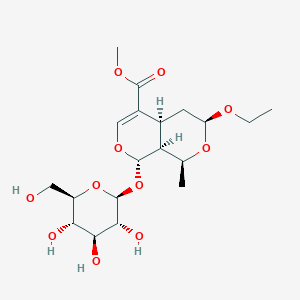
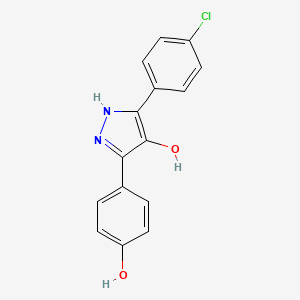


![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
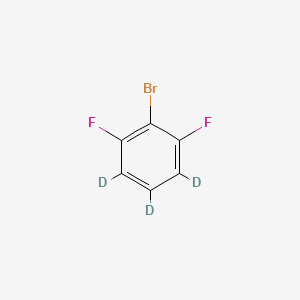
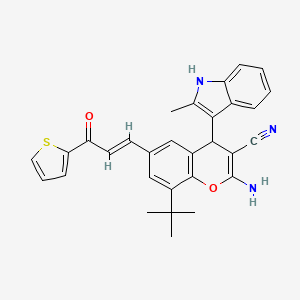
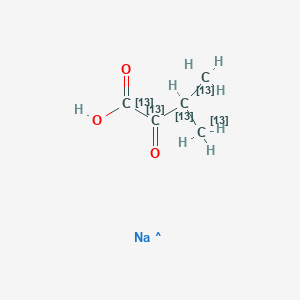
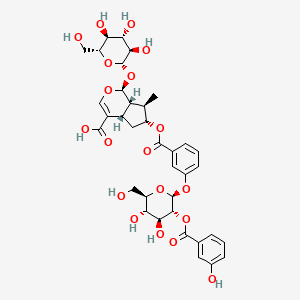
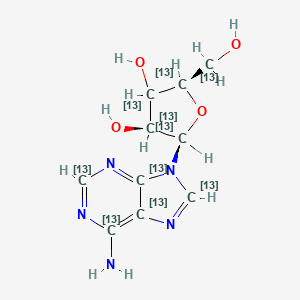
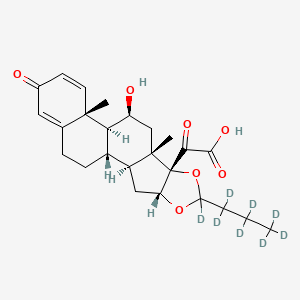
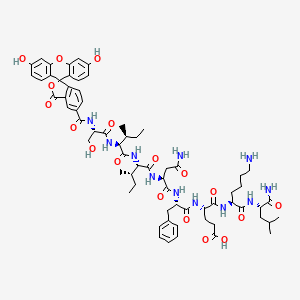
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
